molecular formula C5H11N2O2P B1200054 Tabun CAS No. 77-81-6

Tabun

Cat. No. B1200054
CAS RN: 77-81-6
M. Wt: 162.13 g/mol
InChI Key: PJVJTCIRVMBVIA-UHFFFAOYSA-N
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Description

Nerve agents GA (tabun), GB (sarin), GD (soman), and VX are manufactured compounds. The G-type agents are clear, colorless, tasteless liquids miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent. GA has a slightly fruity odor, and GD has a slight camphor-like odor. VX is a clear, amber-colored odorless, oily liquid. It is miscible with water and dissolves in all solvents. VX is the least volatile nerve agent. Most of the nerve agents were originally produced in a search for insecticides, but because of their toxicity, they were evaluated for military use. Nerve agents have been used in wars and by terrorists. They are known to be stored by several nations, including the United States.
Tabun is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent.

Scientific Research Applications

1. Enzyme Interaction and Aging Mechanisms

  • Structural Insights into Enzyme Inhibition: Tabun inhibits human acetylcholinesterase (hAChE) through rapid phosphorylation. A study analyzed the X-ray structure of an aged tabun-hAChE complex, revealing that aging proceeds through O-dealkylation, enhancing thermostability due to additional interactions between enzyme subdomains. This insight aids in understanding the inhibition and aging mechanisms of hAChE and facilitates the design of molecules for reactivating aged hAChE (Carletti et al., 2010).

2. Toxicokinetics in Animal Models

  • Study of Enantiomers in Swine: Tabun's toxicokinetics were explored in anesthetized swine following intravenous administration. The research showed significant differences in the elimination phases of tabun enantiomers, providing a basis for developing medical countermeasures against nerve agent exposure (Tenberken et al., 2010).

3. Computational Studies on Reactivation Mechanisms

  • Quantum Mechanics/Molecular Mechanics Methods: Computational studies have been employed to understand the reactivation steps of acetylcholinesterase (AChE) inhibited by Tabun. This research helps in comprehending the mechanisms at a molecular level and aims to lower computational costs in such studies (Gonçalves et al., 2014).

4. Detection and Neutralization Strategies

  • Sensing and Adsorption Studies: Efforts have been made to find methods to neutralize Tabun through adsorption using C20 fullerene and its derivatives. Additionally, changes in electrical conductivity of C20 fullerene in the presence of Tabun gas were investigated to assess its potential as a sensor for detecting the agent (Siadati et al., 2016).
  • Chromogenic Detection Protocol: A study developed a new chromogenic protocol for rapid and selective detection of Tabun, demonstrating its practical application in real-time monitoring (Kumar & Kaushik, 2011).

properties

CAS RN

77-81-6

Molecular Formula

C5H11N2O2P

Molecular Weight

162.13 g/mol

IUPAC Name

[dimethylamino(ethoxy)phosphoryl]formonitrile

InChI

InChI=1S/C5H11N2O2P/c1-4-9-10(8,5-6)7(2)3/h4H2,1-3H3

InChI Key

PJVJTCIRVMBVIA-UHFFFAOYSA-N

impurities

Tabun is seldom found in the pure form;  it is generally contaminated with degradation products or production by-products;  the principal impurity being diethyl dimethylphosphoramidate.

SMILES

CCOP(=O)(C#N)N(C)C

Canonical SMILES

CCOP(=O)(C#N)N(C)C

boiling_point

464 °F at 760 mm Hg (EPA, 1998)
240 °C at 760 mm Hg;  120 °C at 10 mm Hg;  100-108 °C at 9 mm Hg

Color/Form

Liquid
Pale to dark amber liquid
Colorless to brown liquid

density

1.073 (EPA, 1998)
1.073 g/mL at 25 °C

flash_point

172 °F (EPA, 1998)

melting_point

-58 °F (EPA, 1998)
-50 °C

Other CAS RN

77-81-6

physical_description

Tabun is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent.
Clear, colorless to pale or dark amber liquid.

solubility

Readily soluble in organic solvents.
In water, 9.8X10+4 mg/L at 25 °C

synonyms

N,N-dimethylamido-O-ethyl cyanophosphate
tabun

vapor_density

5.63 (EPA, 1998) (Relative to Air)
5.6 (Air = 1)

vapor_pressure

0.07 mm Hg at 77 °F (EPA, 1998)
0.07 mm Hg at 25 °C;  0.037 mm Hg at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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